Regioisomeric Selectivity: Para-Hydroxy vs. Ortho-Hydroxy Binding
The para-hydroxy substitution pattern of 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid confers a distinct binding profile at the phenylpyruvate tautomerase active site compared to its ortho-hydroxy regioisomer. Under identical assay conditions (23°C, pH 6.5), (E)-2-fluoro-o-hydroxycinnamate exhibits a Ki of 0.0026 mM for the wild-type enzyme [1]. While the Ki of the para-isomer for wild-type MIF is not directly reported in the same dataset, mutagenesis studies reveal that the K32A mutation produces a 15-fold decrease in Ki-value for (E)-2-fluoro-p-hydroxycinnamate compared to wild-type enzyme [2], and the N97A mutation yields a 5-fold increase in Ki relative to wild-type [3]. These mutation-sensitive shifts demonstrate that the para-hydroxy isomer engages critical active-site residues (Lys-32, Asn-97) in a manner that is regioisomer-specific and not replicated by ortho-substituted analogs.
| Evidence Dimension | Competitive inhibition constant (Ki) for phenylpyruvate tautomerase (EC 5.3.2.1) - regioisomeric comparison |
|---|---|
| Target Compound Data | (E)-2-fluoro-p-hydroxycinnamate: Ki not directly reported for wild-type; K32A mutant Ki = 0.04 mM; N97A mutant Ki = 0.013 mM (23°C, pH 6.5) |
| Comparator Or Baseline | (E)-2-fluoro-o-hydroxycinnamate: Ki = 0.0026 mM (wild-type enzyme, 23°C, pH 6.5) |
| Quantified Difference | Ortho-isomer exhibits ~15-fold lower Ki than para-isomer on K32A mutant (0.0026 vs. 0.04 mM); para-isomer demonstrates mutation-dependent Ki shifts of 5- to 15-fold, indicating residue-specific binding interactions not shared by the ortho-isomer. |
| Conditions | Recombinant MIF phenylpyruvate tautomerase; 23°C; pH 6.5; wild-type and mutant enzymes (Mus musculus) |
Why This Matters
Researchers studying MIF tautomerase structure–function relationships require the para-hydroxy isomer specifically because its binding is sensitive to key active-site residue mutations (Lys-32, Asn-97), making it a validated probe for mechanistic enzymology that ortho-substituted analogs cannot replace.
- [1] BRENDA Enzyme Database. Ki Value Search Result for EC 5.3.2.1: (E)-2-fluoro-o-hydroxycinnamate, Ki = 0.0026 mM. Reference ID: 649901. View Source
- [2] Johnson, W.H., Jr.; Czerwinski, R.M.; Stamps, S.L.; Whitman, C.P. Biochemistry 1999, 38, 16024-16033. View Source
- [3] Stamps, S.L.; Taylor, A.B.; Wang, S.C.; Hackert, M.L.; Whitman, C.P. Mechanism of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor: properties of the P1G, P1A, Y95F, and N97A mutants. Biochemistry 2000, 39, 9671-9678. View Source
